- Structural mechanism of the pan-BCR-ABL inhibitor ponatinib (AP24534): lessons for overcoming kinase inhibitor resistance, Chemical Biology & Drug Design, 2010, 77(1), 1-11

Cas no 943319-70-8 (Ponatinib)

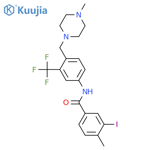

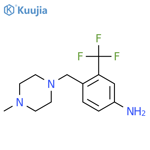

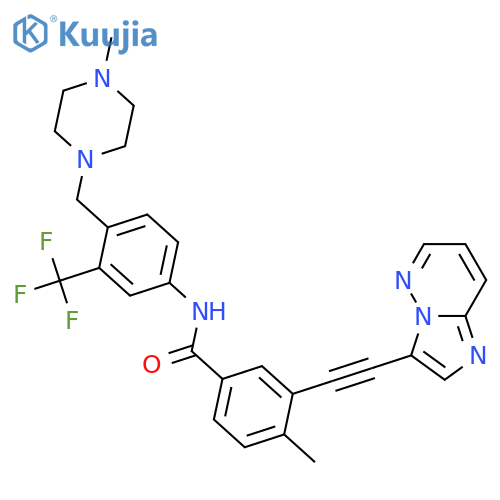

Ponatinib structure

商品名:Ponatinib

CAS番号:943319-70-8

MF:C29H27F3N6O

メガワット:532.559496164322

MDL:MFCD17215203

CID:822291

PubChem ID:24826799

Ponatinib 化学的及び物理的性質

名前と識別子

-

- AP24534(Ponatinib)

- 1-(3-(4-Amino-3-(4-phenyloxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one

- Ponatinib

- Ponatinib (AP24534)

- 3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide

- AP24534

- AP-24534

- AP24534 Ponatinib

- Ponatinb

- Ponatinib (AP24534,Iclusig®)

- Ponatinib C

- 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-(4-((4-methylpiperazin-1-yl)methy...

- 3-(2-Imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-[4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]benzamide

- AP 24534

- Iclusig

- 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide

- 4340891KFS

- 3-(Imidazo[1,2-B]pyridazin-3-Ylethynyl)-4-Methyl-N-{4-[(4-Methylpiperazin-1-Yl)methyl]-3-(Trifluoromethyl)phenyl}benzamide

- C29H27F3N6O

- 3-(2-Imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-[4-[(4-methyl-1-piperazinyl)methyl]-3-(tr

- 3-(2-Imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-[4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]benzamide (ACI)

- 3-(Imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-[4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]benzamide

- Benzamide, 3-(2-Imidazo(1,2-B)Pyridazin-3-Ylethynyl)-4-Methyl-N-(4-((4-Methyl-1-Piperazinyl)Methyl)-3-(Trifluoromethyl)Phenyl)

- EN300-6733072

- NCGC00263152-01

- HMS3654H16

- NSC-758487

- HY-12047

- BRD-K44227013-001-08-0

- NSC-800855

- 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide.

- BCP02037

- SDCCGSBI-0654374.P001

- BRD-K44227013-001-06-4

- NCGC00263152-14

- 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzam

- CHEBI:78543

- Z1828098700

- SMR004701274

- 3-(imidazo(1,2-b)pyridazin-3-ylethynyl)-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide

- MFCD17215203

- Benzamide, 3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-[4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-; 3-(2-Imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-[4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]benzamide; AP 24534; Iclusig; Ponatinib

- Benzamide, 3-(2-imidazo(1,2-b)pyridazin-3-ylethynyl)-4-methyl-N-(4-((4-methyl-1- piperazinyl)methyl)-3-(trifluoromethyl)phenyl)-

- UNII-4340891KFS

- L01XE24

- PONATINIB [VANDF]

- BDBM50322535

- AS-19133

- SW218091-2

- AB01565847_03

- 3-(2-(IMIDAZO(1,2-B)PYRIDAZIN-3-YL)ETHYNYL)-4-METHYL-N-(4-((4-METHYLPIPERAZIN-1-YL)METHYL)-3-(TRIFLUOROMETHYL)PHENYL)BENZAMIDE

- S1490

- 943319-70-8 (free base)

- CCG-264900

- D09950

- GTPL5890

- 943319-70-8

- 3-(2-(Imidazo(1,2-b)pyridazin-3-yl)ethynyl)-4-methyl-N-(4-((4-methylpiperazin-1- yl)methyl)-3-(trifluoromethyl)phenyl)benzamide

- BCP9000307

- DB08901

- NS00072196

- PONATINIB [WHO-DD]

- 3-(2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide

- NCGC00263152-02

- AP24534,Ponatinib

- AP24534 (Ponatinib)

- BRD-K44227013-001-02-3

- HMS3295I23

- Q198728

- 0LI

- DTXCID50163917

- 3-(2-{imidazo[1,2-b]pyridazin-3-yl}ethynyl)-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide

- PB34916

- CS-0204

- BCPP000397

- AKOS015995214

- CHEMBL1171837

- BENZAMIDE, 3-(2-IMIDAZO(1,2-B)PYRIDAZIN-3-YLETHYNYL)-4-METHYL-N-(4-((4-METHYL-1-PIPERAZINYL)METHYL)-3-(TRIFLUOROMETHYL)PHENYL)-

- PONATINIB [INN]

- DTXSID50241426

- Ponatinib [USAN]

- NSC758487

- NSC800855

- EX-A067

- 3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-n-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide

- 3-(2-(imidazo(1,2-b)pyridazin-3-yl)ethynyl)-4-methyl-N-(4-((4-methylpiperazin-y-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide

- Ponatinib [USAN:INN]

- Ponatinib (USAN/INN)

- 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzam ide

- Ponatinib (AP24534)?

- SCHEMBL589260

- HSDB 8184

- MLS006010166

- AC-26973

- ponatinibum

- NCGC00263152-12

- PONATINIB [MI]

-

- MDL: MFCD17215203

- インチ: 1S/C29H27F3N6O/c1-20-5-6-22(16-21(20)8-10-25-18-33-27-4-3-11-34-38(25)27)28(39)35-24-9-7-23(26(17-24)29(30,31)32)19-37-14-12-36(2)13-15-37/h3-7,9,11,16-18H,12-15,19H2,1-2H3,(H,35,39)

- InChIKey: PHXJVRSECIGDHY-UHFFFAOYSA-N

- ほほえんだ: O=C(C1C=C(C#CC2N3C(C=CC=N3)=NC=2)C(C)=CC=1)NC1C=C(C(F)(F)F)C(CN2CCN(C)CC2)=CC=1

計算された属性

- せいみつぶんしりょう: 532.219844g/mol

- ひょうめんでんか: 0

- XLogP3: 4.1

- 水素結合ドナー数: 1

- 水素結合受容体数: 8

- 回転可能化学結合数: 6

- どういたいしつりょう: 532.219844g/mol

- 単一同位体質量: 532.219844g/mol

- 水素結合トポロジー分子極性表面積: 65.8Ų

- 重原子数: 39

- 複雑さ: 910

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ぶんしりょう: 532.6

じっけんとくせい

- Stability Shelf Life: Stable if stored as directed; avoid strong oxidizing agents

- Temperature: Dangerous products of decomposition: thermal ecomposition may produce toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides.

- Dissociation Constants: pKa1 = 1.72 (tertiary amine); pKa2 = 4.91 (imine); pKa3 = 8.03 (tertiary amine) (est)

- 密度みつど: 1.3

- ゆうかいてん: >160 °C

- ようかいど: In water, 9.0X10-2 mg/L at 25 °C (est)

- PSA: 65.77000

- LogP: 4.40480

- じょうきあつ: 2.5X10-17 mm Hg at 25 °C (est)

Ponatinib セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H320-H335

- 警告文: P261-P280-P301+P312-P302+P352-P305+P351+P338

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

Ponatinib 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| ChemScence | CS-0204-10mg |

Ponatinib |

943319-70-8 | 99.43% | 10mg |

$66.0 | 2022-04-26 | |

| abcr | AB337617-100 mg |

Ponatinib; . |

943319-70-8 | 100 mg |

€285.40 | 2023-07-19 | ||

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci13034-100mg |

Ponatinib (AP24534) |

943319-70-8 | 98% | 100mg |

¥3595.00 | 2023-09-09 | |

| MedChemExpress | HY-12047-10mM*1mLinDMSO |

Ponatinib |

943319-70-8 | 99.43% | 10mM*1mLinDMSO |

¥891 | 2023-07-26 | |

| Enamine | EN300-6733072-0.1g |

3-(2-{imidazo[1,2-b]pyridazin-3-yl}ethynyl)-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide |

943319-70-8 | 95.0% | 0.1g |

$71.0 | 2025-02-19 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2372-10mg |

Ponatinib |

943319-70-8 | 99.74% | 10mg |

¥ 669 | 2023-09-07 | |

| Apollo Scientific | BIM1122-100mg |

Ponatinib, Free Base |

943319-70-8 | 98% | 100mg |

£75.00 | 2025-02-22 | |

| TRC | P688250-1mg |

Ponatinib |

943319-70-8 | 1mg |

$ 58.00 | 2023-09-06 | ||

| TRC | P688250-10mg |

Ponatinib |

943319-70-8 | 10mg |

$ 108.00 | 2023-09-06 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P41690-50mg |

Ponatinib |

943319-70-8 | 50mg |

¥1138.0 | 2021-09-08 |

Ponatinib 合成方法

Synthetic Routes 1

はんのうじょうけん

リファレンス

Synthetic Routes 2

はんのうじょうけん

1.1 Reagents: Diisopropylethylamine Catalysts: Cuprous iodide , Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 3 d, rt

リファレンス

- Preparation of bicyclic heteroaryl alkynyl arenes as protein kinase inhibitors for treatment of cancer, World Intellectual Property Organization, , ,

Synthetic Routes 3

はんのうじょうけん

1.1 Reagents: Triethylamine , Sodium triacetoxyborohydride Solvents: Dichloromethane ; overnight, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 20 - 30 min, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 20 - 30 min, rt

リファレンス

- Processes for making ponatinib and intermediates thereof, United States, , ,

Synthetic Routes 4

はんのうじょうけん

リファレンス

- Development of a sandwich enzyme-linked immunosorbent assay for the quantification of ponatinib in serum, Analytical Biochemistry, 2019, 571, 14-20

Synthetic Routes 5

はんのうじょうけん

1.1 Reagents: Oxalyl chloride , 4-Methylmorpholine Solvents: Dichloromethane ; 30 min, rt

1.2 Catalysts: 4-(Dimethylamino)pyridine ; rt → reflux; 18 h, reflux

1.3 Solvents: Water

1.2 Catalysts: 4-(Dimethylamino)pyridine ; rt → reflux; 18 h, reflux

1.3 Solvents: Water

リファレンス

- Methods and compositions for RAF kinase mediated diseases, World Intellectual Property Organization, , ,

Synthetic Routes 6

はんのうじょうけん

1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 12 h, rt

リファレンス

- ppm Pd-catalyzed, Cu-free Sonogashira couplings in water using commercially available catalyst precursors, Chemical Science, 2019, 10(12), 3481-3485

Synthetic Routes 7

はんのうじょうけん

1.1 Catalysts: Triphenylphosphine , Palladium chloride Solvents: Dimethylformamide ; 20 min, 140 °C

1.2 Reagents: Diisopropylethylamine Catalysts: Cuprous iodide Solvents: Dimethylformamide ; 3 h, 50 °C

1.2 Reagents: Diisopropylethylamine Catalysts: Cuprous iodide Solvents: Dimethylformamide ; 3 h, 50 °C

リファレンス

- Synthesis of antineoplastic agent Ponatinib, Zhongguo Xinyao Zazhi, 2013, 22(22), 2688-2691

Synthetic Routes 8

はんのうじょうけん

1.1 Reagents: Potassium carbonate Catalysts: Cuprous chloride Solvents: Methanol , Acetonitrile ; 10 h, rt

リファレンス

- Method for preparation of Ponatinib, China, , ,

Synthetic Routes 9

はんのうじょうけん

1.1 Solvents: Dichloromethane ; 3 - 4 h, rt

リファレンス

- Processes for making ponatinib and intermediates thereof, World Intellectual Property Organization, , ,

Synthetic Routes 10

はんのうじょうけん

1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane

リファレンス

- Methods and compositions for treating cancer using multi-protein kinase inhibitor ponatinib, World Intellectual Property Organization, , ,

Synthetic Routes 11

はんのうじょうけん

1.1 Reagents: Dicyclohexylamine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Acetonitrile ; 15 min, rt; rt → 80 °C; 3 h, 80 °C

1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran , Water ; 2 h, rt

1.3 Reagents: Diisopropylethylamine Catalysts: Cuprous iodide , Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 16 h, rt

1.4 Reagents: Water ; rt

1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran , Water ; 2 h, rt

1.3 Reagents: Diisopropylethylamine Catalysts: Cuprous iodide , Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 16 h, rt

1.4 Reagents: Water ; rt

リファレンス

- Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-[4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl]benzamide (AP24534), a Potent, Orally Active Pan-Inhibitor of Breakpoint Cluster Region-Abelson (BCR-ABL) Kinase Including the T315I Gatekeeper Mutant, Journal of Medicinal Chemistry, 2010, 53(12), 4701-4719

Synthetic Routes 12

はんのうじょうけん

1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 0 °C; 10 min, 0 °C; 0 °C → rt; overnight, rt

リファレンス

- A process for preparing ponatinib and its intermediates, China, , ,

Synthetic Routes 13

はんのうじょうけん

1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran

リファレンス

- Crystalline forms of 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide monohydrochloride, Canada, , ,

Synthetic Routes 14

はんのうじょうけん

1.1 Reagents: Diisopropylethylamine Catalysts: Cuprous iodide , Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 3 d, rt

リファレンス

- Methods and compositions for treating neurodegenerative diseases, World Intellectual Property Organization, , ,

Synthetic Routes 15

はんのうじょうけん

リファレンス

- Preparation of radioactive halogen-labeled 2-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]toluene and 2-[2-(imidazo[1,2-a]pyrazin-3-yl)ethynyl]toluene derivatives as molecular probes for imaging Bcr-Abl protein and tumors, Japan, , ,

Synthetic Routes 16

はんのうじょうけん

1.1 Reagents: Cesium carbonate , 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Tricyclohexylphosphine , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 8 h, 80 °C

リファレンス

- Process for the preparation of ponatinib useful in the treatment of chronic promyelocytic leukemia, China, , ,

Synthetic Routes 17

はんのうじょうけん

1.1 Reagents: Diisopropylethylamine Catalysts: Cuprous iodide , Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 16 h, rt

1.2 Reagents: Water ; rt

1.2 Reagents: Water ; rt

リファレンス

- Synthesis of ponatinib, Guangdong Huagong, 2013, 40(12), 24-25

Synthetic Routes 18

はんのうじょうけん

1.1 Reagents: Potassium tert-butoxide Solvents: 2-Methyltetrahydrofuran

リファレンス

- Methods and compositions for treating Parkinson's disease, World Intellectual Property Organization, , ,

Synthetic Routes 19

はんのうじょうけん

リファレンス

- Clean production method for intermediates of leukemia drug poatinib, China, , ,

Synthetic Routes 20

はんのうじょうけん

1.1 Reagents: Thionyl chloride ; 3 h, rt → reflux

1.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 0 °C; 3 h, rt

1.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 0 °C; 3 h, rt

リファレンス

- Process for the preparation of Ponatinib, China, , ,

Ponatinib Raw materials

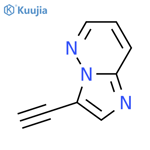

- 3-Ethynylimidazo[1,2-b]pyridazine

- 3-(2-{imidazo[1,2-b]pyridazin-3-yl}ethynyl)-4-methylbenzoic acid

- 3-Iodo-4-methyl-N-4-(4-methyl-1-piperazinyl)methyl-3-(trifluoromethyl)phenylbenzamide

- N-[4-Formyl-3-(trifluoromethyl)phenyl]-3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzamide

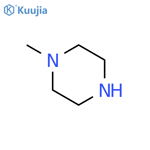

- 1-Methylpiperazine

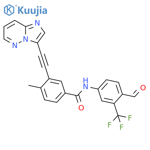

- 3-Ethynyl-4-methyl-N-[4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]benzamide

- Benzamide, N-(3-iodo-4-methylphenyl)-4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluoromethyl)-

- 3-Bromoimidazo[1,2-b]pyridazine

- ethynyltrimethylsilane

- 4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)aniline

- Methyl 3-(2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methylbenzoate

- Benzoyl chloride, 3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-, hydrochloride (1:1)

Ponatinib Preparation Products

Ponatinib 関連文献

-

Juan Liu,Honglin Huang,Xiangping Deng,Runde Xiong,Xuan Cao,Guotao Tang,Xin Wu,Shiyu Xu,Junmei Peng RSC Adv. 2019 9 2092

-

Marlene Mathuber,Michael Gutmann,Mery La Franca,Petra Vician,Anna Laemmerer,Patrick Moser,Bernhard K. Keppler,Walter Berger,Christian R. Kowol Inorg. Chem. Front. 2021 8 2468

-

Richard Houska,Marvin Bj?rn Stutz,Oliver Seitz Chem. Sci. 2021 12 13450

-

Adnan A. Kadi,Hany W. Darwish,Mohamed W. Attwa,Sawsan M. Amer RSC Adv. 2017 7 10848

-

Despoina Varna,Elena Geromichalou,Antonios G. Hatzidimitriou,Rigini Papi,George Psomas,Panagiotis Dalezis,Paraskevas Aslanidis,Theodora Choli-Papadopoulou,Dimitrios T. Trafalis,Panagiotis A. Angaridis Dalton Trans. 2022 51 9412

943319-70-8 (Ponatinib) 関連製品

- 121845-84-9(Benzamide,N-[3-(4-fluorophenyl)-5,7-dimethylpyrido[3,4-e]-1,2,4-triazin-8-yl]-)

- 5842-50-2(Hydrazinecarboxamide,2-(2,2,4-trimethyl-3-penten-1-ylidene)-)

- 881191-65-7(Piperazine,1-[6-(1H-benzimidazol-2-yl)-3-pyridazinyl]-4-[2-(trifluoromethyl)benzoyl]-)

- 5820-62-2(1H-Pyrrole-1-ethanamine,2,5-dihydro-N-[4-(2-phenyldiazenyl)-1-naphthalenyl]-)

- 606117-73-1( )

- 943319-70-8(Ponatinib)

- 603097-50-3( )

- 606096-59-7(Pyrazolo[1,5-a]pyrimidine-2-carboxamide, N-dibenzofuran-3-yl-5-(1-methylethyl)-7-(trifluoromethyl)- (9CI))

- 289677-03-8(1,8-Naphthyridine-2-carboxamide,N-[3-(trifluoromethyl)phenyl]-)

- 87540-31-6(Benzamide,4-[6-(1-pyrrolidinyl)-1,2,4-triazolo[3,4-a]phthalazin-3-yl]-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:943319-70-8)Ponatinib

清らかである:99%/99%

はかる:1g/5g

価格 ($):207.0/724.0

atkchemica

(CAS:943319-70-8)Ponatinib

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ